{4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid
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Overview
Description
{4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid is an organic compound that features a furan ring, an amide linkage, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid typically involves the following steps:
Formation of the Furan-2-ylcarbonyl Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Amide Formation: The furan-2-ylcarbonyl chloride is then reacted with 3-methylphenol in the presence of a base such as triethylamine to form the intermediate amide.
Esterification: The intermediate amide is then esterified with chloroacetic acid in the presence of a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the amide linkage can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted phenoxyacetic acids depending on the electrophile used.
Scientific Research Applications
{4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amide linkage allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
3-Methylphenoxyacetic acid: Shares the phenoxyacetic acid moiety but lacks the furan ring and amide linkage.
Furan-2,5-dicarboxylic acid: An oxidized derivative of the furan ring.
Uniqueness
{4-[(Furan-2-ylcarbonyl)amino]-3-methylphenoxy}acetic acid is unique due to its combination of a furan ring, an amide linkage, and a phenoxyacetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(furan-2-carbonylamino)-3-methylphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9-7-10(20-8-13(16)17)4-5-11(9)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLLVCKHMCLGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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